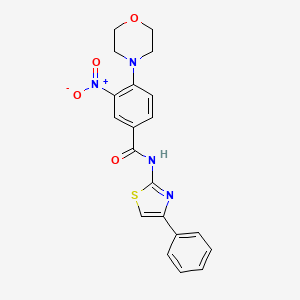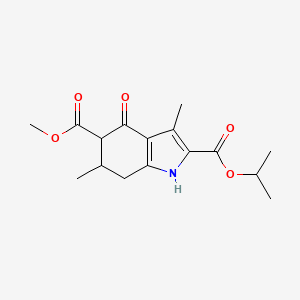![molecular formula C17H19N5OS B4231071 N-(tert-butyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4231071.png)
N-(tert-butyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide
Overview
Description
N-(tert-butyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide, commonly known as TATB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TATB is a tetrazole-based compound that has been synthesized using various methods and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of TATB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. TATB has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, TATB has been shown to inhibit the activity of heat shock proteins, which play a role in protein folding and cellular stress response.
Biochemical and Physiological Effects:
TATB has been shown to have several biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. TATB has also been shown to inhibit the growth of bacterial cells by disrupting their cell walls and membranes. Additionally, TATB has been shown to modulate the activity of certain ion channels in cells, which can affect cellular signaling and communication.
Advantages and Limitations for Lab Experiments
TATB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, TATB has a high solubility in water and organic solvents, which makes it easy to work with in experiments. However, TATB has some limitations as well. It is a relatively new compound, and its properties and applications are still being studied. Additionally, TATB has not been extensively studied for its toxicity and safety profiles.
Future Directions
Several future directions for research on TATB can be identified. One potential area of research is the development of TATB as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of TATB in animal models and clinical trials. Additionally, TATB can be further studied for its potential applications in antimicrobial therapy and biological imaging. Further research is also needed to understand the mechanism of action of TATB and its effects on cellular signaling and communication.
Scientific Research Applications
TATB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent antitumor activity and can induce apoptosis in cancer cells. TATB has also been studied for its antimicrobial properties and has shown promising results against several bacterial strains. Additionally, TATB has been used as a fluorescent probe in biological imaging studies.
Properties
IUPAC Name |
N-tert-butyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-17(2,3)18-15(23)11-24-16-19-20-21-22(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUHRUBQBXAJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[allyl(methyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4230995.png)
![N-(5-chloro-2-methylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4230997.png)
![2-{[5-(2,5-dichlorobenzyl)-4-methyl-1,3-thiazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4231003.png)

![ethyl 4-[(3,4-dihydro-1(2H)-quinolinylacetyl)amino]benzoate](/img/structure/B4231021.png)
![N-cyclohexyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4231025.png)
![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B4231033.png)

![N-(4-methyl-3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4231046.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2,5-dichlorobenzamide](/img/structure/B4231050.png)
![N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4231063.png)
![N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4231076.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4231082.png)
![1-(4-fluorophenyl)-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4231090.png)
